(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide (3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide
Brand Name: Vulcanchem
CAS No.: 357-76-6
VCID: VC18394694
InChI: InChI=1S/C16H22NOS.HI/c1-17(2,3)12-11-16(18,15-10-7-13-19-15)14-8-5-4-6-9-14;/h4-10,13,18H,11-12H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C16H22INOS
Molecular Weight: 403.3 g/mol

(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide

CAS No.: 357-76-6

Cat. No.: VC18394694

Molecular Formula: C16H22INOS

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide - 357-76-6

Specification

CAS No. 357-76-6
Molecular Formula C16H22INOS
Molecular Weight 403.3 g/mol
IUPAC Name (3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)-trimethylazanium;iodide
Standard InChI InChI=1S/C16H22NOS.HI/c1-17(2,3)12-11-16(18,15-10-7-13-19-15)14-8-5-4-6-9-14;/h4-10,13,18H,11-12H2,1-3H3;1H/q+1;/p-1
Standard InChI Key WSJMOXGMNDDXMQ-UHFFFAOYSA-M
Canonical SMILES C[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CS2)O.[I-]

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, (3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)-trimethylazanium iodide, reflects its intricate architecture:

  • A hydroxyl group at the 3-position of the propyl chain.

  • Phenyl and 2-thienyl substituents on the same carbon, creating steric and electronic complexity.

  • A trimethylammonium group conferring cationic character, balanced by an iodide counterion .

The SMILES notation C[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CS2)O.[I-]\text{C[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CS2)O.[I-]} provides a concise structural representation . Computational descriptors, such as the InChI key WSJMOXGMNDDXMQ-UHFFFAOYSA-M\text{WSJMOXGMNDDXMQ-UHFFFAOYSA-M}, facilitate database interoperability .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number357-76-6
Molecular FormulaC16H22INOS\text{C}_{16}\text{H}_{22}\text{INOS}
Molecular Weight403.3 g/mol
IUPAC Name(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)-trimethylazanium iodide
SMILESCN+(C)CCC(C1=CC=CC=C1)(C2=CC=CS2)O.[I-]

Physicochemical Properties and Stability

Solubility and Reactivity

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to its large hydrophobic domains. Reactivity is influenced by:

  • Nucleophilic Displacement: The iodide ion’s nucleophilicity enables substitution reactions at the ammonium center.

  • pH Sensitivity: Decomposition occurs under strongly acidic (pH < 2) or basic (pH > 12) conditions via hydrolysis of the hydroxyl or ammonium groups.

Table 2: Stability Under Standard Conditions

ConditionStability
Temperature (25°C)Stable for >6 months
Light (ambient)Photosensitive; store in dark
Humidity (60% RH)Hygroscopic; requires desiccant

Applications in Scientific Research

Drug Delivery Systems

The compound’s amphiphilic nature enables micelle formation for hydrophobic drug encapsulation. Comparative studies with Tiemonium (a related quaternary ammonium anticholinergic) suggest potential in enhancing mucosal permeability .

Catalysis

As a phase-transfer catalyst, it facilitates anion transport in biphasic reactions. For example, it accelerates SN2 reactions between aqueous sodium cyanide and alkyl halides in organic solvents.

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